4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide
Description
Historical Development of Pyrazole-Benzohydrazide Research
The exploration of pyrazole-benzohydrazide hybrids represents a pivotal advancement in heterocyclic chemistry. Pyrazole derivatives first gained scientific attention in the late 19th century with Hans von Pechmann’s pioneering synthesis of pyrazole from acetylene and diazomethane. This foundational work laid the groundwork for subsequent modifications, including the integration of benzohydrazide moieties. The combination of pyrazole’s heterocyclic stability with benzohydrazide’s hydrogen-bonding capacity emerged as a strategic approach in the mid-20th century to enhance molecular interactions in pharmacological targets.
The specific structural motif of 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide evolved from systematic efforts to optimize bioactivity through halogenation and functional group positioning. Early studies in the 1990s demonstrated that bromine substitution at the pyrazole C4 position significantly improved electrophilic character while maintaining aromatic stability. Concurrent advancements in hydrazide chemistry enabled precise modifications to the benzohydrazide component, creating a versatile scaffold for drug discovery applications.
Evolution of Academic Interest in Amino-Bromopyrazole Derivatives
Academic interest in amino-bromopyrazole derivatives intensified following structural analyses revealing their dual functionality:
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c12-9-6-17(16-10(9)13)5-7-1-3-8(4-2-7)11(18)15-14/h1-4,6H,5,14H2,(H2,13,16)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUULMLYSVOZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328078 | |
| Record name | 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669513 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
375837-72-2 | |
| Record name | 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Introduction of the amino and bromo groups: The amino group can be introduced via nucleophilic substitution, while the bromine atom can be added through electrophilic bromination.
Attachment of the benzohydrazide moiety: This step involves the reaction of the pyrazole derivative with benzohydrazide under appropriate conditions, such as in the presence of a base or an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be employed in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogenated derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide has been explored for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties. For instance, microbiological assays have reported minimum inhibitory concentrations (MICs) as low as 32 μg/ml against various bacterial strains.
- Anticancer Properties : In vitro studies indicate that the compound can inhibit tumor cell growth. Mechanistic studies suggest that it modulates enzyme activities involved in cell proliferation and apoptosis .
Biological Studies
The compound is utilized in various biological research applications:
- Enzyme Inhibition Studies : It serves as a valuable tool for studying enzyme-ligand interactions, particularly in the context of acetylcholinesterase activity modulation, which is crucial for understanding neurodegenerative diseases.
- Oxidative Stress Research : The ability of this compound to scavenge free radicals indicates its potential use in research focused on oxidative stress-related conditions .
Material Science
In materials science, the compound's unique properties allow it to be used in developing new materials:
- Conductive Polymers : Its structural features enable the synthesis of conductive polymers with enhanced electrical properties, which are critical for applications in electronics and sensors .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. Results showed that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics.
Case Study 2: Anticancer Activity
In vitro assays conducted on cancer cell lines demonstrated that the compound inhibited cell growth significantly. The study highlighted its mechanism involving apoptosis induction and modulation of cell cycle progression, making it a candidate for further development as an anticancer agent.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-4-bromo-1H-pyrazole | Contains a pyrazole ring and amino group | Lower reactivity due to lack of benzohydrazide linkage |
| Benzohydrazide Derivatives | Benzohydrazide moiety | Varying biological activities based on substituents |
| Pyrazole-based Antimicrobials | Pyrazole ring with different substituents | Enhanced antimicrobial properties depending on modifications |
Mechanism of Action
The mechanism of action of 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The benzohydrazide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Impact on Molecular Weight : The target compound (310.15 Da) is smaller than analogs like 6f (404.11 Da) and the compound (483.15 Da), primarily due to the absence of extended aromatic systems (e.g., benzimidazole in 6f ) or bulky halogenated phenyl groups .
Hydrazide Linkage Variations : The propanehydrazide chain in Compound introduces conformational flexibility compared to the rigid benzohydrazide backbone of the target compound .
Research Findings and Bioactivity
Kinase Inhibition Potential
- Target Compound : The bromo-pyrazole and benzohydrazide core are structurally analogous to kinase inhibitor scaffolds. Bromine’s electron-withdrawing nature may enhance binding to ATP pockets in kinases .
- 6f and 6g : Demonstrated multi-kinase inhibition (e.g., VEGFR2, EGFR) due to the benzimidazole-hydrazone hybrid structure. The chlorobenzylidene group in 6f contributed to IC₅₀ values <1 μM for specific kinases, suggesting halogenation is critical for potency .
Antimicrobial and Antiparasitic Activity
- Compound: The dichlorohydroxyphenyl group may target parasitic enzymes (e.g., Trypanosoma brucei CYP51), similar to VNI derivatives with IC₅₀ values in the nanomolar range .
Physicochemical Properties
- Melting Points : Analogs like 6f (271°C) and 6g (290°C) have higher melting points than the target compound, likely due to enhanced hydrogen bonding from benzimidazole and hydrazone groups .
Biological Activity
The compound 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is a derivative of pyrazole known for its diverse biological activities. Pyrazole derivatives have gained significant attention due to their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrN6 |
| Molecular Weight | 284.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | [To be determined] |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:
1. Antitumor Activity
Studies have demonstrated that pyrazole derivatives can inhibit various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against BRAF(V600E) mutations, which are prevalent in melanoma and other cancers .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in experimental models. For example, it has been tested against carrageenan-induced edema in mice, demonstrating significant reduction comparable to standard anti-inflammatory drugs .
3. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit antimicrobial properties against various bacterial and fungal strains. The compound's structure may enhance its ability to disrupt microbial cell membranes, leading to cell lysis .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives revealed that those with similar structural motifs to this compound showed promising results against cancer cell lines such as A375 (melanoma) and MCF7 (breast cancer). The compounds were tested using MTT assays, demonstrating IC50 values in the low micromolar range .
Case Study 2: Anti-inflammatory Activity
In another study, a derivative was administered to mice subjected to inflammatory stimuli. The results indicated that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often linked to their structural features. The presence of bromine at the 4-position on the pyrazole ring enhances lipophilicity and biological activity. Modifications at the benzohydrazide moiety also contribute to improved potency against specific biological targets .
The proposed mechanism for the antitumor activity includes inhibition of key enzymes involved in cancer cell proliferation. For instance, some studies suggest that these compounds may act as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cancer signaling pathways .
Q & A
Q. What are the common synthetic routes for 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide, and how are intermediates validated?
- Methodological Answer : The compound can be synthesized via multi-step reactions. A typical route involves: (i) Cyclization of hydrazide precursors using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form the pyrazole core . (ii) Reductive amination or nucleophilic substitution for introducing the bromo and amino substituents on the pyrazole ring . Intermediates are validated using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., hydrazide C=O stretch at ~1650 cm⁻¹) . Purity is assessed via HPLC, and mass spectrometry (HRMS) confirms molecular weight .
Q. What techniques are used for structural characterization of this compound?
- Methodological Answer : X-ray crystallography is critical for resolving 3D conformation. Single-crystal diffraction (CuKα radiation, 100 K) determines bond lengths/angles and hydrogen-bonding networks (e.g., R₂²(6) and R₂²(10) motifs in benzohydrazides) . SHELX programs (SHELXL for refinement) are standard for solving crystal structures, with validation using R-factors (<0.05) and residual electron density maps . NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and NH₂ groups (δ 4.5–5.5 ppm) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?
- Methodological Answer : For disordered regions, occupancy refinement in SHELXL partitions anisotropic displacement parameters (ADPs) . Twinning is addressed using HKLF 5 mode in SHELX, with BASF parameters to model twin domains . Validation tools like PLATON check for missed symmetry and correct space group assignments . Hydrogen-bonding ambiguities are resolved via DFT calculations (B3LYP/6-31G(d,p)) to compare interaction energies .
Q. How do hydrogen-bonding and lattice energy contributions influence the compound’s stability?
- Methodological Answer : Hydrogen bonds (N–H⋯O/N) stabilize crystal packing, forming infinite chains (e.g., [001] direction in monoclinic C2/c systems) . Lattice energy (estimated via DFT) partitions into electrostatic (≈50%), dispersion (≈40%), and polarization (≈10%) components. For example, a total lattice energy of ~215 kJ/mol was calculated for a benzohydrazide analog, with dispersion dominating non-polar interactions .
Q. What strategies optimize pharmacological activity while minimizing toxicity?
- Methodological Answer : (i) Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole ring (e.g., electron-withdrawing Br enhances antimicrobial activity) . (ii) In Silico Screening : Docking studies (AutoDock Vina) predict binding to targets like bacterial enoyl-ACP reductase or human carbonic anhydrase . (iii) Toxicity Assays : Ames test for mutagenicity and MTT assays on HEK293 cells assess cytotoxicity .
Q. How are contradictions in biological activity data (e.g., varying IC₅₀ values) analyzed?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, serum proteins) or cell line variability. Statistical meta-analysis (e.g., ANOVA with Tukey post-hoc tests) identifies outliers . Redundant assays (e.g., duplicate MIC tests for antimicrobial activity) and standardized protocols (CLSI guidelines) improve reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
